8-[2-[2-(2-Fluorophenoxy)ethoxy]ethoxy]-2-methylquinoline;oxalic acid
Overview
Description
8-[2-[2-(2-Fluorophenoxy)ethoxy]ethoxy]-2-methylquinoline;oxalic acid is a useful research compound. Its molecular formula is C22H22FNO7 and its molecular weight is 431.4 g/mol. The purity is usually 95%.
The exact mass of the compound 8-{2-[2-(2-fluorophenoxy)ethoxy]ethoxy}-2-methylquinoline oxalate is 431.13803020 g/mol and the complexity rating of the compound is 456. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photophysical Properties and Proton Transfer
Research into hydroxyquinolines, such as 8-hydroxyquinoline and its derivatives, reveals their significant photophysical properties. These compounds exhibit ultraweak fluorescence in water due to ultrafast excited-state proton transfer. Such behavior underlines their potential in developing fluorescent materials and understanding fluorescence mechanisms in aqueous media (Sunyoung Park et al., 2016). Similarly, studies on excited-state processes in 8-hydroxyquinoline provide insights into its non-fluorescent tautomeric forms and solvation effects, which are critical for designing fluorescent sensors and materials (É. Bardez et al., 1997).
Metal Ion Sensing and Cell Imaging
Quinoline derivatives are explored for their metal ion sensing capabilities. For instance, an 8-aminoquinoline-based fluorescent Zn2+ sensor has been synthesized, demonstrating quick, selective binding with Zn2+, which is useful for cell imaging studies and detecting zinc in biological systems (Ankur Bikash Pradhan et al., 2015). Another study focuses on quinoline-containing calixarene fluoroionophores, which efficiently bind sodium and strontium ions, indicating applications in ion sensing and luminescence studies with lanthanides (A. Casnati et al., 2003).
Magnetic Properties and Lanthanide Complexes
Dinuclear lanthanide complexes constructed with 8-hydroxyquinoline Schiff base and β-diketonate ligands display single-molecule magnet behavior, which is significant for magnetic storage materials and understanding magnetic relaxation in lanthanide compounds (Wen-Min Wang et al., 2016).
Properties
IUPAC Name |
8-[2-[2-(2-fluorophenoxy)ethoxy]ethoxy]-2-methylquinoline;oxalic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FNO3.C2H2O4/c1-15-9-10-16-5-4-8-19(20(16)22-15)25-14-12-23-11-13-24-18-7-3-2-6-17(18)21;3-1(4)2(5)6/h2-10H,11-14H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZFGBNWKHHJBFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OCCOCCOC3=CC=CC=C3F)C=C1.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FNO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.